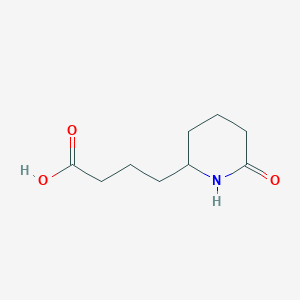

6-Oxo-2-piperidinebutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Oxo-2-piperidinebutyric acid, also known as 6-Oxo-L-pipecolic acid, (S)-2-Piperidone-6-carboxylic acid, or L-Pyrohomoglutamic acid, is a compound with the empirical formula C6H9NO3 . It is used as a reactant in the synthesis of functionalized β-lactam N-heterocycles . It is also associated with penicillin V in the production of Penicillium chrysogenum fermentations .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Applications De Recherche Scientifique

- Piperidine Derivatives : The piperidine nucleus plays a crucial role in drug discovery. Byproducts of piperidine exhibit important pharmacophoric features and are utilized in different therapeutic applications .

- Naturally Occurring Piperidine Compounds : For instance, piperine , found in plants of the Piperaceae family, possesses powerful antioxidant action. It can inhibit free radicals and has potential against cancer, inflammation, hypertension, and asthma .

- Piperidine derivatives have shown promise as anticancer agents. Compounds like piperine , evodiamine , matrine , berberine , and tetrandine exhibit antiproliferation and antimetastatic effects on various cancer types .

- Piperidine-based compounds may help mitigate inflammation. Their mechanisms of action are still under investigation, but they hold potential for managing inflammatory conditions .

- Incorporating an oxygen atom into the spirocyclic unit (such as in oxa-spirocycles) can enhance water solubility and reduce lipophilicity. More potent oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied in vivo .

- While specific studies on 6-Oxo-2-piperidinebutyric acid are limited, its piperidine moiety suggests potential neuroprotective effects. Piperidine derivatives have been investigated for their role in neurodegenerative diseases like Alzheimer’s .

Antioxidant Properties

Anticancer Potential

Anti-Inflammatory Effects

Antihypertensive Activity

Neuroprotective Properties

Other Therapeutic Applications

Propriétés

IUPAC Name |

4-(6-oxopiperidin-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMIIPGAUWVSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-2-piperidinebutyric acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)

![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)

![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)